molecular formula C11H11ClF3NOS B2510094 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-4,4,4-trifluorobutan-1-one CAS No. 2415531-70-1

1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-4,4,4-trifluorobutan-1-one

Cat. No.: B2510094
CAS No.: 2415531-70-1
M. Wt: 297.72
InChI Key: IRJIYDLTEGRSCS-UHFFFAOYSA-N
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Description

1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-4,4,4-trifluorobutan-1-one is a synthetic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[3,2-c]pyridine ring system substituted with a chloro group and a trifluorobutanone moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-4,4,4-trifluorobutan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thieno[3,2-c]pyridine ring: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and α,β-unsaturated carbonyl compounds.

    Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can be employed to introduce the chloro group at the desired position on the thieno[3,2-c]pyridine ring.

    Attachment of the trifluorobutanone moiety: This step involves the reaction of the chloro-substituted thieno[3,2-c]pyridine with a trifluorobutanone derivative under suitable conditions, such as using a base like potassium carbonate in an aprotic solvent.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-4,4,4-trifluorobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chloro group to form new derivatives.

    Addition: The carbonyl group can undergo addition reactions with nucleophiles like Grignard reagents or organolithium compounds, resulting in the formation of alcohols or other functionalized products.

Scientific Research Applications

1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-4,4,4-trifluorobutan-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules with potential pharmaceutical or material applications.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities or receptor-ligand interactions.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: The compound is explored for its use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-4,4,4-trifluorobutan-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and trifluorobutanone groups play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar compounds to 1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-4,4,4-trifluorobutan-1-one include:

    2-chloro-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one: This compound shares the thieno[3,2-c]pyridine core but differs in the substituent groups, affecting its reactivity and applications.

    4-{5-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-7-yl}benzene-1,2-diol: Another derivative with a similar core structure but different functional groups, leading to distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4,4,4-trifluorobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClF3NOS/c12-9-5-7-6-16(4-2-8(7)18-9)10(17)1-3-11(13,14)15/h5H,1-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJIYDLTEGRSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC(=C2)Cl)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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